molecular formula C16H16ClNO B2843175 4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol CAS No. 1232821-79-2

4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol

Cat. No. B2843175
CAS RN: 1232821-79-2
M. Wt: 273.76
InChI Key: BSRRPPSBVMDPEE-WOJGMQOQSA-N
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Description

“4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol” is a biochemical compound with the molecular formula C16H16ClNO and a molecular weight of 273.76 . It is used for proteomics research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium. The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .


Molecular Structure Analysis

The molecular structure of “4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol” is defined by its molecular formula, C16H16ClNO . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol” include a molecular weight of 273.76 . More specific properties such as melting point, boiling point, solubility, etc., would require additional data.

Scientific Research Applications

Synthesis and Structural Characterization

This compound is a type of Schiff base, known for its easy synthesis through the condensation reaction of amines with aldehydes. Schiff bases like 4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol are characterized using various techniques such as NMR, FTIR, and mass spectroscopy. These compounds have been studied for their crystal structures, quantum chemical properties, and corrosion inhibition potentials. For instance, the synthesis and crystal structures of similar Schiff base compounds have been explored, demonstrating their potential as corrosion inhibitors on mild steel surfaces in acidic solutions. The electrochemical methods showed that these molecules impart high resistance to electron flow across the metal–electrolyte platform, behaving as mixed-type inhibitors (Elemike et al., 2017).

Corrosion Inhibition

The synthesized Schiff base compounds have demonstrated promising corrosion inhibition properties. Their application on mild steel in hydrochloric acid solution showed significant inhibition efficiency, suggesting their potential in protecting metallic materials against corrosion. The effectiveness of these inhibitors is attributed to their adsorption on the metal surface, forming a protective film that impedes corrosion. Quantum chemical calculations and thermodynamic studies further support the adsorption and inhibition abilities of these molecules, indicating a chemisorption mechanism for some while others involve competitive physisorption and chemisorption mechanisms (Elemike et al., 2017).

Future Directions

The future directions for the research on “4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol” and similar compounds could involve further exploration of their biological activity. This could include their antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic properties .

properties

IUPAC Name

4-chloro-2-[(4-ethylphenyl)methyliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-2-12-3-5-13(6-4-12)10-18-11-14-9-15(17)7-8-16(14)19/h3-9,11,19H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRRPPSBVMDPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol

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